molecular formula C16H15N3O2S2 B2454464 N-(3-cyanothiolan-3-yl)-2-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide CAS No. 1427977-93-2

N-(3-cyanothiolan-3-yl)-2-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide

Cat. No. B2454464
CAS RN: 1427977-93-2
M. Wt: 345.44
InChI Key: IWLKWMNFCHCFHK-UHFFFAOYSA-N
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Description

N-(3-cyanothiolan-3-yl)-2-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide, commonly known as CTM, is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. CTM is a thiazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of CTM is complex and involves multiple pathways. CTM has been shown to inhibit the activity of various enzymes, including aldose reductase, α-glucosidase, and xanthine oxidase. These enzymes are involved in the pathogenesis of various diseases, including diabetes, cancer, and inflammation. CTM has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This can reduce inflammation and prevent tissue damage. CTM has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
CTM has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and regulate glucose metabolism. CTM has also been found to exhibit antioxidant activity, which can protect cells from oxidative stress and prevent cellular damage. CTM has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models. CTM has also been found to reduce the levels of triglycerides and cholesterol in the blood, which can prevent the development of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

CTM has several advantages for lab experiments. It is a stable compound that can be synthesized in large quantities with high purity. CTM has also been extensively studied for its potential application in the field of medicinal chemistry. However, CTM has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action and physiological effects are still being studied. CTM has also not been extensively tested in human clinical trials, and its safety and efficacy in humans are still unknown.

Future Directions

CTM has several potential future directions for research. It can be further studied for its potential application in the treatment of various diseases, including diabetes, cancer, and inflammation. CTM can also be modified to improve its pharmacokinetic properties and increase its bioavailability. CTM can also be tested in human clinical trials to determine its safety and efficacy in humans. Furthermore, CTM can be used as a lead compound to develop new drugs with improved activity and selectivity.

Synthesis Methods

CTM can be synthesized through various methods, including the reaction of 3-mercapto-1,2,4-triazole with 2-bromo-4-methoxyacetophenone, followed by the reaction of the resulting intermediate with 2-amino-4-cyanopyridine. Another method involves the reaction of 2-methoxybenzoyl chloride with 3-mercapto-1,2,4-triazole, followed by the reaction of the resulting intermediate with 2-amino-4-cyanopyridine. The synthesis of CTM has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

CTM has been extensively studied for its potential application in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. CTM has also been shown to inhibit the activity of various enzymes, including aldose reductase, α-glucosidase, and xanthine oxidase. These enzymes are involved in the pathogenesis of various diseases, including diabetes, cancer, and inflammation. CTM has also been found to exhibit antioxidant activity, which can protect cells from oxidative stress and prevent cellular damage.

properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-2-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-21-13-5-3-2-4-11(13)15-18-12(8-23-15)14(20)19-16(9-17)6-7-22-10-16/h2-5,8H,6-7,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLKWMNFCHCFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=CS2)C(=O)NC3(CCSC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanothiolan-3-yl)-2-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide

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